molecular formula C13H20 B13807656 Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl- CAS No. 55497-53-5

Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl-

Cat. No.: B13807656
CAS No.: 55497-53-5
M. Wt: 176.30 g/mol
InChI Key: BYDQKMZEOZVIJM-UHFFFAOYSA-N
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Description

Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl- (CAS: 51468-85-0 and 51468-86-1) is a bicyclic monoterpenoid with the molecular formula C₁₃H₂₀ and an average molecular weight of 176.30 g/mol . Its IUPAC name is (6Z)-6-[(2E)-2-Buten-1-ylidene]-1,5,5-trimethylcyclohexene, indicating a cyclohexene core substituted with a 2-butenylidene group at position 6 and methyl groups at positions 1, 5, and 3. The compound exhibits stereoisomerism, with isomers such as (6Z,8E)-4,6,8-Megastigmatriene and (6Z)-6-[(2E)-2-buten-1-ylidene]-1,5,5-trimethyl-1-cyclohexene .

This compound is identified in natural products, such as bio-oil from pyrolysis of açaí seeds (1.85% relative abundance) , and volatile oils from plants like Cryptomeria japonica .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl- can be achieved through several methods. One common approach involves the pyrolysis of a precursor compound, such as a lower alkyloxycarbonyl or aryloxycarbonyl derivative . The reaction conditions typically include high temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale pyrolysis processes with optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

Synthetic Applications

Cyclohexene derivatives are crucial intermediates in organic synthesis. The compound can be utilized in:

  • Synthesis of Natural Products : It serves as a precursor for the synthesis of various natural products and bioactive compounds due to its unique structural features.
  • Polymer Chemistry : Cyclohexene derivatives can participate in polymerization reactions, leading to the formation of novel materials with tailored properties.

Pharmaceutical Applications

The compound's structural characteristics make it a candidate for pharmaceutical applications:

  • Antimicrobial Activity : Research indicates that cyclohexene derivatives exhibit antimicrobial properties. A study showed that certain derivatives possess significant antibacterial activity against various strains, making them potential candidates for developing new antibiotics .
  • Antitumor Activity : Cyclohexene compounds have been investigated for their antitumor properties. In vitro studies demonstrated that specific derivatives could inhibit the proliferation of cancer cell lines, indicating potential for therapeutic applications .

Agrochemical Applications

Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl- has potential uses in agriculture:

  • Pesticides and Herbicides : Its derivatives may be explored as active ingredients in pesticide formulations due to their biological activity against pests and pathogens.
  • Plant Growth Regulators : The compound could also be investigated for its effects on plant growth and development, potentially serving as a plant growth regulator.

Case Study 1: Antimicrobial Properties

A study published in MDPI evaluated the antimicrobial activities of cyclohexene derivatives against several bacterial strains. The results indicated that specific compounds showed significant inhibition zones compared to control groups, suggesting their potential use in developing new antimicrobial agents .

Case Study 2: Antitumor Activity

Research conducted on the cytotoxic effects of cyclohexene derivatives on human cancer cell lines revealed promising results. The study found that certain derivatives exhibited dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inhibiting cell growth .

Mechanism of Action

The mechanism of action of Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Isomers

Cyclohexene, 6-(2-butenyl)-1,5,5-trimethyl-, (E)

  • Molecular Formula : C₁₃H₂₂
  • CAS : 53941-16-5
  • Key Differences : The substituent is a 2-butenyl group (single-bonded) instead of a butenylidene (double-bonded), reducing unsaturation. This increases hydrogen count (C₁₃H₂₂ vs. C₁₃H₂₀) and alters reactivity .
  • Natural Source : Found in Cryptomeria japonica as a cytotoxic agent .

1,5,5-Trimethylcyclohexene

  • Molecular Formula : C₉H₁₆
  • CAS : 503-46-8
  • Key Differences : Lacks the butenylidene/butenyl substituent, simplifying the structure.
  • Physical Properties: Thermodynamic data include liquid enthalpy (Δc H°liquid = -5,716 kJ/mol), boiling point (Tboil = 433.75 K), and log octanol/water partition coefficient (log Poct/wat = 3.48) .

6-Tridecene

  • Molecular Formula : C₁₃H₂₶
  • CAS: Not specified
  • Key Differences : A linear hydrocarbon with one double bond, contrasting with the bicyclic structure of the target compound.
  • Occurrence : Detected in bio-oil (2.12% relative abundance) .

Comparative Data Table

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Source Key Properties/Bioactivity
Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl- C₁₃H₂₀ 51468-85-0 176.30 Bio-oil , Synthetic High unsaturation; potential bioactivity
Cyclohexene, 6-(2-butenyl)-1,5,5-trimethyl-, (E) C₁₃H₂₂ 53941-16-5 178.31 Cryptomeria japonica Cytotoxic
1,5,5-Trimethylcyclohexene C₉H₁₆ 503-46-8 124.22 Synthetic Thermodynamic stability
6-Tridecene C₁₃H₂₆ - 182.34 Bio-oil Linear hydrocarbon; low reactivity

Biological Activity

Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl- is a compound with notable biological activity that has been the subject of various studies. This article provides a comprehensive overview of its biological effects, toxicity data, and relevant case studies.

  • Molecular Formula : C13H20
  • Molecular Weight : 176.3 g/mol
  • CAS Registry Number : 71186-24-8
  • InChIKey : BYDQKMZEOZVIJM-ZCRLHDOISA-N

Acute Toxicity

Cyclohexene derivatives have been evaluated for their acute toxicity. In studies involving rats, the median lethal concentration (LC50) was reported to be 7000 mg/m³, indicating low acute toxicity. However, at higher concentrations (≥5000 mg/m³), clinical signs such as respiratory distress and coma were observed .

Chronic Toxicity

In repeated dose studies, it was found that exposure to concentrations of 250 mg/m³ for extended periods resulted in transient nasal bleeding and changes in blood cell counts. A no observed adverse effect concentration (NOAEC) was established at <208 mg/m³ .

Genotoxicity and Carcinogenicity

Studies have shown that Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl- does not exhibit mutagenic activity in several Ames tests using Salmonella typhimurium and did not induce unscheduled DNA synthesis in rat hepatocytes. It is classified as a Category 3 carcinogen based on evidence of kidney tumors in male rats attributed to specific mechanisms not relevant to humans .

Study on Volatile Compounds

In a study evaluating volatile organic compounds from saffron, compounds similar to Cyclohexene were assessed for their aroma and potential health benefits. The findings indicated that certain structural analogs could influence flavor profiles and possibly exert health benefits through their biological activities .

Research on Formylchromones

Research focused on 3-formylchromone derivatives has shown tumor cell-specific cytotoxicity. Although not directly related to Cyclohexene, these findings suggest that structural similarities may confer similar biological activities .

Summary of Findings

Parameter Findings
Acute Toxicity (LC50)7000 mg/m³
Chronic Toxicity (NOAEC)<208 mg/m³
GenotoxicityNo mutagenic activity detected
CarcinogenicityLimited evidence in male rats; classified as Category 3
Antimicrobial ActivityPotential against Helicobacter pylori (related compounds)

Q & A

Q. Basic: What analytical methods are recommended for identifying 6-(2-butenylidene)-1,5,5-trimethylcyclohexene in complex mixtures?

Methodological Answer:

  • Gas Chromatography/Mass Spectrometry (GC/MS): Use a non-polar capillary column (e.g., DB-5MS) with a temperature program starting at 50°C and ramping to 250°C. Compare retention indices (e.g., Kovats Index ~832–840) and mass spectral fragmentation patterns to reference libraries. Key fragments include m/z 176 (molecular ion) and characteristic losses from the butenylidene moiety .
  • Infrared (IR) Spectroscopy: Look for alkene C-H stretching (~3000–3100 cm⁻¹) and conjugated double bond absorption (~1600 cm⁻¹) .

Q. Basic: How can researchers synthesize 6-(2-butenylidene)-1,5,5-trimethylcyclohexene in a lab setting?

Methodological Answer:
While direct synthesis protocols are not detailed in the evidence, proposed routes include:

  • Wittig Reaction: React 1,5,5-trimethylcyclohexanone with a stabilized ylide derived from 2-butenyltriphenylphosphonium bromide. Optimize solvent (e.g., THF) and base (e.g., NaH) conditions to favor Z/E selectivity .
  • Dehydration: Start with a tertiary alcohol precursor (e.g., 6-(2-butenyl)-1,5,5-trimethylcyclohexanol) and use acid catalysts (H₂SO₄) under reflux. Monitor reaction progress via TLC .

Q. Advanced: What techniques are suitable for resolving stereoisomers of this compound (e.g., Z vs. E configurations)?

Methodological Answer:

  • Nuclear Overhauser Effect (NOE) NMR: Irradiate protons on the butenylidene chain; observe spatial proximity to methyl groups on the cyclohexene ring to assign geometry .
  • Chiral GC Columns: Use β-cyclodextrin-based columns to separate enantiomers. Calibrate with known standards (e.g., megastigma-4,6(Z),8(E)-triene vs. 4,6(E),8(Z) isomers) .

Q. Advanced: How do physicochemical properties (e.g., log Koc) influence environmental fate studies?

Methodological Answer:

  • Log Koc Estimation: Based on structurally similar aliphatic hydrocarbons (e.g., cyclohexene derivatives with log Koc ~2.5–3.0), predict soil adsorption potential using EPI Suite or SPARC models .
  • Solubility Testing: Perform shake-flask experiments in water-saturated octanol to determine partitioning coefficients, critical for biodegradation and toxicity assessments .

Q. Advanced: What computational strategies can predict the compound’s reactivity in catalytic reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometries at the B3LYP/6-31G(d) level to study transition states during hydrogenation or oxidation. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack .
  • Molecular Dynamics (MD): Simulate interactions with enzyme active sites (e.g., cytochrome P450) to model metabolic pathways .

Q. Basic: How can researchers assess the purity of synthesized 6-(2-butenylidene)-1,5,5-trimethylcyclohexene?

Methodological Answer:

  • GC Purity Analysis: Use a flame ionization detector (FID) with internal standardization. Target ≥95% peak area for the main product .
  • ¹H NMR Integration: Compare methyl group signals (δ ~1.0–1.5 ppm) against impurities. Use deuterated chloroform as solvent .

Q. Advanced: What spectroscopic methods differentiate between δ-cyclogeraniolene and other isomeric terpenes?

Methodological Answer:

  • High-Resolution MS: Confirm exact mass (m/z 176.2979) and isotopic patterns to rule out analogs like 3,5,5-trimethylcyclohexene (m/z 124.22) .
  • 13C NMR: Assign quaternary carbons (e.g., C-1 and C-5 methyl groups at δ ~20–25 ppm) and conjugated alkene carbons (δ ~120–130 ppm) .

Q. Advanced: What are the key degradation products of this compound under UV irradiation?

Methodological Answer:

  • Photolysis Studies: Expose the compound to UV-C light (254 nm) in a photoreactor. Analyze products via LC-MS/MS. Expected products include 1,5,5-trimethylcyclohexene (from butenylidene cleavage) and epoxy derivatives .
  • EPA ToxCast Data: Cross-reference with aliphatic hydrocarbon degradation pathways, noting potential epoxide formation and allylic oxidation .

Properties

CAS No.

55497-53-5

Molecular Formula

C13H20

Molecular Weight

176.30 g/mol

IUPAC Name

6-but-2-enylidene-1,5,5-trimethylcyclohexene

InChI

InChI=1S/C13H20/c1-5-6-9-12-11(2)8-7-10-13(12,3)4/h5-6,8-9H,7,10H2,1-4H3

InChI Key

BYDQKMZEOZVIJM-UHFFFAOYSA-N

Canonical SMILES

CC=CC=C1C(=CCCC1(C)C)C

Origin of Product

United States

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